Ethyl 4-[[methyl(thiolan-3-yl)amino]methyl]-1-phenylpyrazole-3-carboxylate
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Overview
Description
Ethyl 4-[[methyl(thiolan-3-yl)amino]methyl]-1-phenylpyrazole-3-carboxylate is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[methyl(thiolan-3-yl)amino]methyl]-1-phenylpyrazole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole core, followed by the introduction of the thiolan-3-yl and phenyl groups. Common reagents used in these reactions include hydrazines, esters, and various catalysts to facilitate the formation of the pyrazole ring and subsequent substitutions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[methyl(thiolan-3-yl)amino]methyl]-1-phenylpyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Ethyl 4-[[methyl(thiolan-3-yl)amino]methyl]-1-phenylpyrazole-3-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of Ethyl 4-[[methyl(thiolan-3-yl)amino]methyl]-1-phenylpyrazole-3-carboxylate involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 4-[[methyl(thiolan-3-yl)amino]methyl]-1-phenylpyrazole-3-carboxylate include other pyrazole derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activity and applications.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which can confer unique reactivity and potential applications. Its thiolan-3-yl and phenyl substituents, in particular, may provide distinct interactions with biological targets or materials.
Properties
IUPAC Name |
ethyl 4-[[methyl(thiolan-3-yl)amino]methyl]-1-phenylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-3-23-18(22)17-14(11-20(2)16-9-10-24-13-16)12-21(19-17)15-7-5-4-6-8-15/h4-8,12,16H,3,9-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDSADAPSRSSJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1CN(C)C2CCSC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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